molecular formula C26H23NO5S B11680233 4-Anilinocarbonylmethylthiomethyl-3-ethoxycarbonyl-5-hydroxy-2-phenylbenzofuran

4-Anilinocarbonylmethylthiomethyl-3-ethoxycarbonyl-5-hydroxy-2-phenylbenzofuran

Cat. No.: B11680233
M. Wt: 461.5 g/mol
InChI Key: MHVHZKJQOOJSQV-UHFFFAOYSA-N
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Description

4-Anilinocarbonylmethylthiomethyl-3-ethoxycarbonyl-5-hydroxy-2-phenylbenzofuran is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilinocarbonylmethylthiomethyl-3-ethoxycarbonyl-5-hydroxy-2-phenylbenzofuran typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the anilinocarbonylmethylthiomethyl and ethoxycarbonyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Anilinocarbonylmethylthiomethyl-3-ethoxycarbonyl-5-hydroxy-2-phenylbenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Anilinocarbonylmethylthiomethyl-3-ethoxycarbonyl-5-hydroxy-2-phenylbenzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Anilinocarbonylmethylthiomethyl-3-ethoxycarbonyl-5-hydroxy-2-phenylbenzofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Phenylbenzofuran: A similar compound with a phenyl group attached to the benzofuran core.

    3-Ethoxycarbonylbenzofuran: A compound with an ethoxycarbonyl group attached to the benzofuran core.

Uniqueness

4-Anilinocarbonylmethylthiomethyl-3-ethoxycarbonyl-5-hydroxy-2-phenylbenzofuran is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23NO5S

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 4-[(2-anilino-2-oxoethyl)sulfanylmethyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H23NO5S/c1-2-31-26(30)24-23-19(15-33-16-22(29)27-18-11-7-4-8-12-18)20(28)13-14-21(23)32-25(24)17-9-5-3-6-10-17/h3-14,28H,2,15-16H2,1H3,(H,27,29)

InChI Key

MHVHZKJQOOJSQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CSCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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